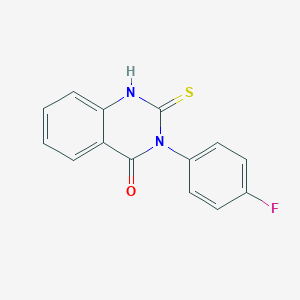

3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2OS/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKUFJBAPHQXBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352367 | |

| Record name | 3-(4-Fluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1547-15-5 | |

| Record name | 3-(4-Fluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

spectroscopic analysis (NMR, IR, Mass Spec) of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

An In-Depth Spectroscopic Guide to the Structural Elucidation of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The functionalization of this heterocyclic system allows for the fine-tuning of its biological profile. The title compound, this compound, incorporates three key features: the quinazolinone ring, a thione group (C=S) at position 2, and a 4-fluorophenyl substituent at position 3. This guide provides a comprehensive analysis of the multi-technique spectroscopic approach (Mass Spectrometry, IR, and NMR) required to unambiguously confirm its structure, offering insights into the causal relationships between molecular features and their spectral signatures.

Molecular Structure Overview

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The diagram below illustrates the structure of this compound with conventional atom numbering for the quinazolinone ring system.

Caption: Structure of this compound.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern provides a molecular fingerprint, revealing the mass of the parent molecule and the masses of stable fragments, which can be pieced together to confirm the structure.[3]

Experimental Protocol

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Instrumentation: The sample is introduced into a mass spectrometer, typically a GC-MS or a direct insertion probe.

-

Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.[1]

-

Analysis: The instrument separates the generated ions based on their m/z ratio, producing a mass spectrum.

Spectral Interpretation

The molecular formula of the compound is C₁₄H₉FN₂OS. The expected monoisotopic mass is approximately 272.04 g/mol .

-

Molecular Ion (M⁺•): A prominent peak at m/z ≈ 272 is expected, corresponding to the intact molecule with one electron removed. The stability of the fused aromatic system should make this peak clearly observable.

-

Key Fragmentation Pathways: The energetically unstable molecular ion will break apart into smaller, more stable fragments.[3] The fragmentation is dictated by the weakest bonds and the stability of the resulting ions and neutral losses.

Caption: Proposed key fragmentation pathways for the title compound in EI-MS.

-

Loss of Fluorophenyl Group: Cleavage of the N3-C1' bond can lead to fragments corresponding to the quinazolinone core and the fluorophenyl moiety.

-

Loss of HCN: A common fragmentation for nitrogen-containing heterocycles.

-

Aromatic Fragments: Stable aromatic fragments like the fluorophenyl cation ([C₆H₄F]⁺) at m/z = 95 are highly probable.

Data Summary: Mass Spectrometry

| m/z (Expected) | Proposed Fragment Identity | Notes |

|---|---|---|

| 272 | [C₁₄H₉FN₂OS]⁺• (Molecular Ion) | Confirms the molecular weight of the compound. |

| 177 | [M - C₆H₄F]⁺ | Loss of the fluorophenyl radical. |

| 121 | [C₇H₄FN]⁺• | Fragment corresponding to fluorophenyl isothiocyanate. |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation, a common and stable fragment. |

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers). This technique is exceptionally powerful for identifying the types of functional groups present in a molecule.

Experimental Protocol

-

Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

-

Instrumentation: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

Analysis: A spectrum is recorded, typically in the range of 4000–400 cm⁻¹.

Spectral Interpretation

The IR spectrum provides direct evidence for the key functional groups within the molecule.

-

N-H Stretching: A single, potentially broad absorption band is expected in the range of 3150–3270 cm⁻¹.[1][4] This confirms the presence of the N-H group at the N1 position of the quinazolinone ring.

-

C-H Aromatic Stretching: Absorption peaks appearing just above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic rings.[5]

-

C=O (Amide) Stretching: A very strong, sharp absorption band is expected between 1650 and 1700 cm⁻¹.[1][4] This is a hallmark of the carbonyl group in the quinazolinone-4-one system.

-

C=C Aromatic Stretching: Multiple sharp bands of medium intensity will appear in the 1450–1610 cm⁻¹ region, corresponding to the carbon-carbon double bond vibrations within the fused aromatic and phenyl rings.[1]

-

C=S (Thione) Stretching: The thiocarbonyl group gives rise to a characteristic absorption band. This peak is typically found in the range of 1250-1480 cm⁻¹.[1][6]

-

C-F Stretching: A strong absorption band between 1100 and 1250 cm⁻¹ is indicative of the carbon-fluorine bond on the phenyl ring.

-

C-N Stretching: A peak for the C-N bond is expected around 1130-1140 cm⁻¹.[1]

Data Summary: Infrared Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3200 | N-H Stretch | Amine (N1-H) |

| >3000 | C-H Stretch | Aromatic Rings |

| ~1680 | C=O Stretch | Amide Carbonyl (C4=O) |

| 1450-1610 | C=C Stretch | Aromatic Rings |

| ~1400 | C=S Stretch | Thioamide (C2=S) |

| ~1250 | C-N Stretch | Amine/Amide |

| ~1200 | C-F Stretch | Aryl-Fluoride |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei (most commonly ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. The precise frequency (chemical shift) is highly sensitive to the local electronic environment, providing detailed information about the connectivity and structure of the molecule.

Experimental Protocol

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: The sample is placed in an NMR tube and analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Analysis: ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR spectra are acquired.

¹H NMR Spectral Interpretation

The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons.

-

N-H Proton (singlet, ~1H): The proton on the N1 nitrogen is expected to appear as a broad singlet far downfield, typically in the range of δ 12.5–13.3 ppm.[4][7] This significant downfield shift is due to hydrogen bonding and the deshielding effects of the nearby carbonyl and thione groups.

-

Quinazolinone Aromatic Protons (multiplets, ~4H): The four protons on the fused benzene ring (H5, H6, H7, H8) will appear in the aromatic region, generally between δ 7.2 and 8.2 ppm.[7] The proton at H5 is often the most deshielded due to its proximity to the C4=O group, appearing as a doublet of doublets around δ 8.1-8.2 ppm. The remaining protons will show complex splitting patterns (triplets, doublets of doublets) based on their coupling with their neighbors.

-

4-Fluorophenyl Protons (multiplets, ~4H): The protons on the fluorophenyl ring will also appear in the aromatic region. Due to the symmetry of the para-substituted ring, they are expected to appear as two sets of signals, each integrating to 2H. These often present as two apparent triplets or doublets of doublets, a characteristic AA'BB' system, due to coupling to both adjacent protons and the ¹⁹F atom.[7]

Data Summary: ¹H NMR Spectroscopy (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.9 | broad singlet | 1H | N1-H | Acidic proton, deshielded by C=O and C=S groups.[4] |

| ~8.15 | dd | 1H | H5 | Deshielded by adjacent C=O group. |

| ~7.85 | ddd | 1H | H7 | Aromatic proton coupled to H6 and H8. |

| ~7.55 | ddd | 1H | H6 | Aromatic proton coupled to H5 and H7. |

| ~7.40 | d | 1H | H8 | Aromatic proton coupled to H7. |

| ~7.5-7.7 | m (AA') | 2H | H2', H6' | Protons ortho to the nitrogen, deshielded. |

| ~7.3-7.4 | m (BB') | 2H | H3', H5' | Protons ortho to the fluorine, show coupling to ¹⁹F.[7] |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

-

C=S Carbon (Thione): This is the most downfield signal, expected in the range of δ 174–178 ppm.[4][6] The C=S bond is significantly less polarized than a C=O bond, resulting in a more deshielded carbon nucleus.

-

C=O Carbon (Amide): The carbonyl carbon signal is expected around δ 161–163 ppm.[7]

-

Aromatic Carbons: The 12 aromatic carbons (8 from the quinazolinone core and 4 from the fluorophenyl ring) will appear in the typical aromatic region of δ 115–150 ppm.

-

The carbons bonded to heteroatoms (N, F) will have distinct chemical shifts. The carbon attached to fluorine (C4') will appear as a doublet due to one-bond C-F coupling, with a large coupling constant (¹JCF ≈ 245-250 Hz).[7]

-

The carbons ortho and meta to the fluorine (C3'/C5' and C2'/C6') will also show smaller C-F couplings.[7]

-

The quaternary carbons (C4a, C8a, C1') will generally have weaker signals.

-

Data Summary: ¹³C NMR Spectroscopy (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~176.0 | C2 (C=S) | Thioamide carbon, highly deshielded.[4] |

| ~162.5 | C4 (C=O) | Amide carbonyl carbon.[7] |

| ~164 (d, ¹JCF ≈ 248 Hz) | C4' | Carbon directly bonded to fluorine, shows large coupling.[7] |

| 115-149 | Aromatic Carbons | Remaining 11 aromatic carbons from both ring systems. |

Conclusion

The structural confirmation of this compound is achieved through the synergistic application of multiple spectroscopic techniques. Mass spectrometry establishes the correct molecular weight and provides key fragmentation data. IR spectroscopy confirms the presence of essential functional groups, including N-H, C=O, and C=S. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive atomic connectivity, mapping the complete carbon-hydrogen framework and confirming the specific substitution pattern. The combination of these methods provides a self-validating system, ensuring the unambiguous elucidation of the molecular structure, a critical step for any researcher in the field of drug development and medicinal chemistry.

References

-

Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. MDPI. [Link]

-

Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. [Link]

-

Supporting Information for "Visible-Light-Induced Aerobic Oxidative Annulation for the Synthesis of Quinazolinones". pubs.rsc.org. [Link]

-

Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. [Link]

-

Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases. National Institutes of Health (NIH). [Link]

-

Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. MDPI. [Link]

-

IR spectrum of compound 1 [G1]. ResearchGate. [Link]

-

Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. National Institutes of Health (NIH). [Link]

-

Design, Synthesis and Biological Investigation of Some Novel Quinazolin-4(3H)-One Tethered 1, 3, 4- Thiadiazole-Thiol Motifs as. ijapc.com. [Link]

-

Synthesis, Characterization, ADME Study and Anti-proliferative evaluation against MCF-7 breast cancer cell line of new analog of a 4-aminophenyl quinazolinone derivative. Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

-

A new concise synthesis of 2,3-dihydroquinazolin-4(1H). arkat-usa.org. [Link]

-

Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity. National Institutes of Health (NIH). [Link]

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]

-

Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. MDPI. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. rsc.org [rsc.org]

The Emergence of 3-Aryl-2-Thioxo-quinazolinones as Novel Anticonvulsant Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, more effective, and safer antiepileptic drugs is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the quinazolinone core has consistently demonstrated a broad spectrum of central nervous system activities.[1][2] This guide delves into a specific, promising subclass: 3-aryl-2-thioxo-quinazolinones, detailing their synthesis, anticonvulsant properties, and the preclinical methodologies used for their evaluation. As a senior application scientist, the following sections are structured to provide not just a recitation of facts, but a causal understanding of the experimental choices and a framework for future research in this domain.

The Quinazolinone Scaffold: A Privileged Structure in CNS Drug Discovery

The quinazolinone ring system is considered a "privileged structure" in drug development due to its ability to interact with various biological targets.[3] Historically, the quinazolinone derivative methaqualone, a sedative-hypnotic, also exhibited anticonvulsant activity, sparking interest in this chemical class for epilepsy treatment.[1][2][4] The core structure's versatility allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile. The introduction of a thioxo group at the 2-position and an aryl group at the 3-position has been a key modification, leading to a new generation of compounds with significant anticonvulsant potential.[1][5]

Synthesis of 3-Aryl-2-Thioxo-quinazolinones: A Methodological Overview

The synthesis of 3-aryl-2-thioxo-quinazolinones is a critical step in their development. A common and effective method involves the reaction of anthranilic acid with aryl isothiocyanates. This can be achieved through conventional heating or, more efficiently, via microwave-assisted organic synthesis (MAOS).

Rationale for Microwave-Assisted Synthesis

MAOS offers several advantages over conventional heating methods, including a significant reduction in reaction time, uniform and instantaneous heating, and the possibility of conducting solvent-free reactions.[1][6] These features make it an environmentally benign and efficient protocol for the rapid synthesis of novel drug candidates.[6][7]

Generalized Synthetic Protocol

A representative synthesis of 3-aryl-2-thioxo-quinazolinones is outlined below. It is important to note that specific reaction conditions may need to be optimized for different starting materials.

Step 1: Formation of the Isothiocyanate

-

A solution of the desired aryl amine in a suitable solvent (e.g., dichloromethane) is treated with thiophosgene at a controlled temperature.

-

The reaction mixture is stirred until the formation of the aryl isothiocyanate is complete, which can be monitored by thin-layer chromatography (TLC).

-

The solvent is removed under reduced pressure to yield the crude aryl isothiocyanate.

Step 2: Cyclization to form the Quinazolinone Ring

-

A mixture of anthranilic acid and the synthesized aryl isothiocyanate is subjected to microwave irradiation in a suitable solvent (e.g., ethanol) or under solvent-free conditions.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed, and purified by recrystallization.

The following diagram illustrates the general synthetic workflow:

Caption: Generalized workflow for the synthesis of 3-aryl-2-thioxo-quinazolinones.

Preclinical Evaluation of Anticonvulsant Activity

The initial assessment of the anticonvulsant potential of newly synthesized compounds relies on well-established and clinically validated animal models.[8] The two most commonly employed primary screening tests are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[9]

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is highly predictive of clinical efficacy against this seizure type.[8] It assesses the ability of a compound to prevent the spread of seizures.

-

Animal Preparation: Adult male Swiss mice or Wistar rats are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: The test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle used to dissolve the compounds. A positive control group receives a standard antiepileptic drug like phenytoin.

-

Induction of Seizures: At the time of peak effect of the drug, a high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered the endpoint of protection.

-

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for generalized myoclonic and absence seizures.[8] It evaluates a compound's ability to elevate the seizure threshold.

-

Animal Preparation: Similar to the MES test, adult male Swiss mice or Wistar rats are used after an acclimatization period.

-

Drug Administration: The test compounds, vehicle, and a positive control (e.g., ethosuximide) are administered as described for the MES test.

-

Induction of Seizures: At the time of peak drug effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg for mice) is injected subcutaneously.

-

Observation: The animals are observed for a period of 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds). The absence of clonic seizures within the observation period is considered protection.

-

Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from clonic seizures.

The following diagram illustrates the preclinical screening workflow:

Caption: Workflow for preclinical anticonvulsant and neurotoxicity screening.

Neurotoxicity Assessment: The Rotarod Test

A critical aspect of developing new antiepileptic drugs is to ensure a sufficient safety margin between the anticonvulsant effective dose and the dose that produces neurological deficits. The rotarod test is a widely used method to assess motor coordination and potential neurotoxicity.[10][11]

Experimental Protocol: Rotarod Test

-

Animal Training: Mice or rats are trained to walk on a rotating rod (e.g., at a constant speed of 10 rpm). Animals that are unable to remain on the rod for a predetermined period (e.g., 1-2 minutes) in three consecutive trials are excluded.

-

Drug Administration: The test compounds are administered at various doses.

-

Testing: At the time of peak drug effect, the animals are placed on the rotating rod, and the time until they fall off is recorded.

-

Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail to remain on the rod for the predetermined time, is calculated.

The Protective Index (PI) is then calculated as the ratio of the TD50 to the ED50 (PI = TD50 / ED50). A higher PI value indicates a wider safety margin for the compound.

Structure-Activity Relationships (SAR)

The anticonvulsant activity of 3-aryl-2-thioxo-quinazolinones is significantly influenced by the nature and position of substituents on the aryl ring at the 3-position. While a comprehensive SAR is still evolving, some general trends have been observed.

-

Lipophilicity: The presence of lipophilic groups on the 3-aryl ring can enhance anticonvulsant activity.[12] For instance, substitutions with chloro or methoxy groups have shown promising results.[12]

-

Electronic Effects: Both electron-donating and electron-withdrawing groups on the 3-aryl substituent can influence activity, suggesting a complex interplay of electronic and steric factors.[12][13]

-

Positional Isomerism: The position of the substituent on the aryl ring (ortho, meta, or para) can dramatically affect the anticonvulsant potency and neurotoxicity.[14][15]

| Compound Series | 3-Aryl Substituent | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI) | Reference |

| Example A | 2-chlorophenyl | 35.2 | 89.1 | >300 | >8.5 | [16] |

| Example B | 4-chlorophenyl | 48.7 | 120.5 | >300 | >6.2 | [16] |

| Example C | 2-methylphenyl | 41.5 | 105.3 | >300 | >7.2 | [16] |

| Example D | 4-methoxyphenyl | 55.6 | 135.8 | >300 | >5.4 | [12] |

Note: The data in this table is illustrative and compiled from various sources. Actual values may vary depending on the specific experimental conditions.

Proposed Mechanisms of Action

The precise mechanism of action for the anticonvulsant effects of 3-aryl-2-thioxo-quinazolinones is still under investigation, but several hypotheses have been put forward.

-

GABAergic System Modulation: A prominent theory suggests that these compounds may act as positive allosteric modulators of the GABAA receptor, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain.[2] This is supported by molecular docking studies that show potential binding to the benzodiazepine binding site of the GABAA receptor.[2]

-

Inhibition of Carbonic Anhydrase: Some studies suggest that quinazolinone derivatives may exert their anticonvulsant effects through the inhibition of carbonic anhydrase, an enzyme involved in regulating neuronal excitability.[2][12]

The following diagram illustrates the proposed GABAergic mechanism of action:

Caption: Proposed mechanism of action via positive allosteric modulation of the GABAa receptor.

Future Directions and Conclusion

3-Aryl-2-thioxo-quinazolinones represent a promising class of compounds for the development of new anticonvulsant therapies. Their synthetic accessibility, coupled with their potent activity in preclinical models, warrants further investigation. Future research should focus on:

-

Extensive SAR studies: To identify the optimal substitution patterns for maximizing anticonvulsant activity and minimizing neurotoxicity.

-

Elucidation of the precise mechanism of action: To better understand their molecular targets and guide rational drug design.

-

Pharmacokinetic and metabolic profiling: To assess their drug-like properties and potential for clinical development.

This guide provides a comprehensive overview of the current state of research on the anticonvulsant properties of 3-aryl-2-thioxo-quinazolinones. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of epilepsy treatment.

References

-

Sahoo, B. M., Dinda, S. C., Kumar B V V, R., & Panda, J. R. (2013). Green Synthesis and Evaluation of 3-(Aryl)-2-Thioxo-2,3-Dihydroquinazolin- 4(1H)-ones as Novel Anticonvulsant Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 6(2), 2069-2077. [Link]

-

White, H. S., Johnson, M., Wolf, H. H., & Kupferberg, H. J. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian journal of neurological sciences, 16(1-2), 73–77. [Link]

-

Löscher, W. (2017). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurochemical research, 42(7), 1926–1937. [Link]

-

Sahoo, B. M., Dinda, S. C., Kumar, B. V. V. R., & Panda, J. R. (2013). Green Synthesis and Evaluation of 3-(Aryl)-2-Thioxo-2,3-Dihydroquinazolin-4(1H)-ones as Novel Anticonvulsant Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 6(2), 2069-2077. [Link]

-

Sahoo, B. M., Dinda, S. C., Kumar, B. V. V. R., & Panda, J. R. (2013). Green Synthesis and Evaluation of 3-(Aryl)-2-Thioxo-2,3-Dihydroquinazolin-4(1H)-ones as Novel Anticonvulsant Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 6(2), 2069-2077. [Link]

-

Wolfe, J. F., Rathman, T. L., Kaempf, G. F., Bame, G. B., & Yasuda, D. M. (1981). Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones. Journal of medicinal chemistry, 24(5), 591–596. [Link]

-

Luszczki, J. J., Andres, M. M., Czuczwar, S. J. (2007). Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice. Epilepsy Research, 77(2-3), 81-89. [Link]

-

Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636–644. [Link]

-

Stasiuk, W., Latacz, G., Hogendorf, A., Czarnota, M., Kiec-Kononowicz, K., & Pohis, K. (2018). The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. Pharmacological Reports, 70(4), 775-783. [Link]

-

Oniga, S., Pătruț, A., Araniciu, C., Vlase, L., Oniga, O., & Pirnau, A. (2020). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 25(21), 5188. [Link]

-

El Kayal, W., Zalevskyi, S., Shtrygol', S., Tsyvunin, V., Kompantsev, D., Shevchenko, A., ... & Georgiyants, V. (2020). CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4 (3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS. Klíníčna farmacìâ, 24(1), 6-13. [Link]

-

Abuelizz, H. A., Marzouk, M., Anouar, E. H., Al-Salahi, R., & Ghabbour, H. A. (2017). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules, 22(8), 1345. [Link]

-

Al-Suhaimi, E. A., Ghorab, M. M., & Al-Said, M. S. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856. [Link]

-

Gaikwad, S., Pande, S., & Bobade, V. (2021). Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-s), 175-178. [Link]

-

Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link]

-

Malpani, S. G., Mohanty, P., & Rai, J. P. (2021). Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues. Journal of Pharmaceutical Research International, 33(46A), 10-18. [Link]

-

Patel, M., & Talati, N. (2024). Structure activity relationship of quinazoline derivatives as an anticonvulsant agent. In Recent Progresses in Development of Heterocyclic Compounds for Epilepsy Treatment: Key Research Highlights from 2019–2024. ResearchGate. [Link]

-

Boshta, A. T., El-Sawy, E. R., Mandour, A. H., & El-Hallouty, S. M. (2019). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 24(10), 1876. [Link]

-

Boshta, A. T., El-Sawy, E. R., Mandour, A. H., & El-Hallouty, S. M. (2019). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 24(10), 1876. [Link]

-

Wolfe, J. F., Rathman, T. L., Kaempf, G. F., Bame, G. B., & Yasuda, D. M. (1981). Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones. Journal of medicinal chemistry, 24(5), 591–596. [Link]

-

Abdullahi, M., Uzairu, A., Shallangwa, G. A., & Uba, S. (2016). Quantitative structure-activity relationship and molecular docking studies of a series of quinazolinonyl analogues as inhibitors of gamma amino butyric acid aminotransferase. Journal of advanced research, 7(6), 1033–1043. [Link]

-

Zalevskyi, S. V., Shtrygol', S. Y., Abu Shark, A., Tsyvunin, V. V., Kompantsev, D. V., Shevchenko, A. M., ... & Ogay, M. A. (2020). Synthesis and Anticonvulsant Activity of New 2-(4-Oxo-2-Thioxo-1,4-Dihydro-3(2h)-Quinazolinyl)Acetamides. Pharmaceutical Chemistry Journal, 54(1), 3-8. [Link]

-

Hoffmann, C., & Griesemer, D. (2016). Rotarod impairment: catalepsy-like screening test for antipsychotic side effects. Behavioural brain research, 311, 243–246. [Link]

-

Gaikwad, S., Pande, S., & Bobade, V. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-s), 175-178. [Link]

-

Smith, R. G., Henry, K., La-Beck, N. M., & Brasuñ, J. (2023). ATH-1105 mitigates multiple pathologies in ALS models both alone and in combination with riluzole. Frontiers in Pharmacology, 14, 1184918. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 6. Green Synthesis and Evaluation of 3-(Aryl)-2-Thioxo-2,3-Dihydroquinazolin- 4(1H)-ones as Novel Anticonvulsant Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 7. Green Synthesis and Evaluation of 3-(Aryl)-2-Thioxo-2,3-Dihydroquinazolin- 4(1H)-ones as Novel Anticonvulsant Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]

- 8. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rotarod impairment: catalepsy-like screening test for antipsychotic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journaljpri.com [journaljpri.com]

- 14. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antioxidant Potential of Fluorinated Quinazolinone Analogs

An In-Depth Technical Guide

Preamble: The Imperative for Novel Antioxidants

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are inherent byproducts of cellular metabolism.[1] While essential for signaling pathways, their overproduction leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Antioxidants mitigate this damage by neutralizing these reactive species. The quinazolinone scaffold, a fused heterocycle comprising a benzene and a pyrimidine ring, is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities.[2][3] The inherent versatility and biological relevance of this scaffold make it a prime candidate for derivatization in the search for novel, potent antioxidants. This guide explores the strategic incorporation of fluorine into the quinazolinone framework—a modern medicinal chemistry tactic—to enhance antioxidant efficacy and overall drug-like properties.

The Strategic Role of Fluorine in Modulating Bioactivity

The introduction of fluorine into a molecular scaffold is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties.[4] Its unique characteristics—high electronegativity, small van der Waals radius (mimicking hydrogen), and the high strength of the carbon-fluorine (C-F) bond—impart significant advantages.[5][6]

-

Metabolic Stability: The strength of the C-F bond (≈116 kcal/mol) compared to a C-H bond (≈99 kcal/mol) makes it resistant to metabolic oxidation by cytochrome P450 enzymes, often increasing the biological half-life of a drug candidate.[5]

-

Enhanced Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which may improve its ability to cross cellular membranes and the blood-brain barrier.[4][7]

-

Modulation of Acidity/Basicity: The potent electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering ionization states and potentially improving binding interactions with biological targets.[6]

-

Conformational Control: Fluorine can induce specific molecular conformations through electrostatic interactions, which can be leveraged to "lock" a molecule into its bioactive conformation for optimal receptor binding.[6]

In the context of antioxidants, these effects are profound. By altering the electronic environment of the quinazolinone core and its substituents (particularly phenolic hydroxyl groups), fluorine can modulate the compound's redox potential and its ability to donate a hydrogen atom or an electron, the primary mechanisms of radical scavenging.

Synthetic Pathways to Fluorinated Quinazolinone Analogs

The synthesis of 2,3-substituted quinazolin-4(3H)-ones is well-established. A common and efficient route begins with the appropriate anthranilic acid derivative, which serves as the foundational building block for the quinazolinone ring system. Fluorine can be incorporated either by starting with a fluorinated anthranilic acid or by introducing it at a later stage.

A representative synthetic workflow is outlined below. The initial step typically involves the acylation of 2-aminobenzoic acid (anthranilic acid), followed by cyclization to form the core quinazolinone ring. Subsequent modifications can then be made at various positions.

Caption: Generalized synthetic workflow for fluorinated quinazolinone analogs.

Core Mechanisms of Antioxidant Action

Quinazolinone analogs, particularly those bearing phenolic substituents, primarily exert their antioxidant effects through two major pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). A third, complementary mechanism involves the chelation of transition metal ions.[1]

-

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) directly donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable antioxidant radical (ArO•) that is often stabilized by resonance. This is believed to be a primary mechanism for phenolic compounds.

-

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation can then deprotonate to form the same antioxidant radical seen in the HAT pathway.

Caption: Comparison of HAT and SET antioxidant mechanisms.

-

Metal Ion Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly destructive hydroxyl radicals via the Fenton reaction. Compounds with specific structural features, such as ortho-dihydroxy groups on a phenyl ring, can act as chelating agents, binding to these metal ions and preventing them from participating in radical-generating reactions.[8][9]

In Vitro Evaluation: A Validated Experimental Framework

A robust assessment of antioxidant potential requires a multi-assay approach to capture different facets of reactivity (e.g., HAT vs. SET). The DPPH and ABTS assays are the most common and accessible methods for initial screening.[10]

Caption: Standard workflow for in vitro antioxidant activity screening.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay is based on the SET and HAT mechanisms.[8] DPPH is a stable, deep violet-colored free radical. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced to the corresponding pale yellow hydrazine.[3][11] The reduction in the radical is monitored spectrophotometrically by the decrease in absorbance at ~517 nm.[12]

-

Experimental Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 1.0 at 517 nm. This solution must be freshly prepared and protected from light.

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in the same solvent. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 10, 50, 100 µg/mL).

-

Assay Execution: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 180 µL) to a small volume of the test compound dilutions (e.g., 20 µL).

-

Controls: Include a positive control (a known antioxidant like ascorbic acid or Trolox) and a negative control (solvent only, representing 0% scavenging).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photodegradation of the DPPH radical.

-

Measurement: Measure the absorbance of all samples at 517 nm using a spectrophotometer.

-

-

Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

-

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by oxidizing ABTS with potassium persulfate. The resulting radical has a characteristic blue-green color. Antioxidants reduce the ABTS•⁺ back to its colorless neutral form, and the decrease in absorbance is measured at ~734 nm.[13] This assay is applicable to both hydrophilic and lipophilic compounds and is less affected by steric hindrance than the DPPH assay.[8][9]

-

Experimental Protocol:

-

Reagent Preparation: Prepare the ABTS•⁺ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.

-

Working Solution: Dilute the stock ABTS•⁺ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Compound Preparation: Prepare serial dilutions of the test compounds as described for the DPPH assay.

-

Assay Execution: Add a large volume of the ABTS•⁺ working solution (e.g., 190 µL) to a small volume of the test compound dilutions (e.g., 10 µL).

-

Controls: Use ascorbic acid or Trolox as a positive control and solvent as a negative control.

-

Incubation: Incubate the mixture at room temperature for 6-10 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

-

Data Analysis: The calculation for % inhibition and the determination of the IC₅₀ value are performed using the same formulas as in the DPPH assay.

Structure-Activity Relationship (SAR) Analysis

The antioxidant activity of quinazolinone analogs is highly dependent on their substitution pattern. By synthesizing and testing a library of structurally related compounds, a robust SAR can be established, guiding the design of more potent analogs.

| Compound ID | R1 (Quinazoline Ring) | R2 (C2-Phenyl Ring) | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |

| 1a | H | H | > 200 | > 200 |

| 1b | H | 4'-OH | 85.2 | 65.7 |

| 1c | H | 3',4'-diOH | 9.5 | 7.4 |

| 1d | H | 3',5'-diOH | 110.4 | 98.2 |

| 2a | 6-F | 4'-OH | 72.3 | 55.1 |

| 2b | 6-F | 3',4'-diOH | 7.8 | 5.9 |

| 2c | 7-F | 3',4'-diOH | 8.1 | 6.2 |

Table: Representative antioxidant activity data illustrating key SAR principles.

Key Insights from SAR Studies:

-

Hydroxyl Groups are Paramount: The presence of hydroxyl (-OH) groups on the C2-phenyl ring is the single most critical feature for antioxidant activity.[8][9] Unsubstituted analogs (like 1a ) are typically inactive.

-

Positioning of Hydroxyls Matters: An ortho-dihydroxy (catechol) arrangement (e.g., 3',4'-diOH as in 1c and 2b ) confers significantly higher potency than a meta-dihydroxy arrangement (resorcinol, 1d ).[13] This is because the ortho configuration allows for the formation of a stable semiquinone radical and facilitates metal chelation.[8]

-

Fluorine as an Enhancer: The addition of a fluorine atom to the quinazolinone ring (e.g., at position 6 or 7) generally leads to a modest but consistent increase in antioxidant activity (2a vs. 1b ; 2b vs. 1c ). This is likely due to the electron-withdrawing effect of fluorine, which can lower the O-H bond dissociation enthalpy (BDE) of the phenolic hydroxyls, making hydrogen atom donation more favorable.[8]

-

Electron-Donating Groups: The presence of other electron-donating groups, such as a methoxy (-OCH₃) group, positioned ortho or para to a hydroxyl group, can also enhance antioxidant activity.[8][14]

Conclusion and Future Directions

Fluorinated quinazolinone analogs represent a promising class of antioxidant agents. Their activity is intrinsically linked to the presence and positioning of phenolic hydroxyl groups, which can be further modulated and enhanced by the strategic placement of fluorine atoms on the core heterocyclic structure. The synthetic accessibility of the quinazolinone scaffold allows for extensive derivatization, enabling fine-tuning of activity through systematic SAR studies.

Future research should focus on:

-

Expanding In Vitro Profiling: Incorporating assays that measure efficacy against other radicals (e.g., hydroxyl, nitric oxide) and assess metal chelating ability directly.

-

In Vivo Validation: Progressing lead compounds into cell-based and animal models of oxidative stress to confirm their efficacy and evaluate their pharmacokinetic profiles.[3]

-

Computational Modeling: Employing density functional theory (DFT) calculations to predict bond dissociation enthalpies and ionization potentials, providing a theoretical framework to rationalize experimental SAR findings and guide future design.[11]

By integrating rational design, robust synthesis, and a multi-faceted evaluation strategy, the full therapeutic potential of fluorinated quinazolinones as potent antioxidants can be realized.

References

-

Bence, M., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 26(21), 6684. Available at: [Link]

-

Ioniță, E., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 27(9), 2617. Available at: [Link]

-

Saleem, M., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6265. Available at: [Link]

-

Ioniță, E., et al. (2023). Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one. International Journal of Molecular Sciences, 24(1), 598. Available at: [Link]

-

Zayed, M.F. (2014). New fluorinated quinazolinone derivatives as anticonvulsant agents. Journal of Taibah University Medical Sciences, 9(2), 104-109. Available at: [Link]

-

Bence, M., et al. (2021). Figure 2 from: Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. ResearchGate. Available at: [Link]

-

Ioniță, E., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum. Semantic Scholar. Available at: [Link]

-

Siddiqui, N., et al. (2016). In Vitro and In Vivo Antioxidant Property of Novel 2-Phenyl Quinazoline-4(3h)-One Derivatives. Biosciences Biotechnology Research Asia, 13(2). Available at: [Link]

-

El-Sayed, N.N.E., et al. (2022). Synthesis, Antiproliferative, and Antioxidant Evaluation of 2-Pentylquinazolin-4(3H)-one(thione) Derivatives with DFT Study. Molecules, 27(19), 6682. Available at: [Link]

-

Zayed, M.F. (2014). New fluorinated quinazolinone derivatives as anticonvulsant agents. ResearchGate. Available at: [Link]

-

Bernard-Gauthier, V., et al. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Bioorganic & Medicinal Chemistry Letters, 27(12), 2671-2676. Available at: [Link]

-

Figure from: Small hybrid heteroaromatics: Resourceful biological tools in cancer research. ResearchGate. Available at: [Link]

-

Taha, M., et al. (2017). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazolin-4-one Derivatives. Chemistry Central Journal, 11(1), 81. Available at: [Link]

-

Wani, A., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 26(5), 450. Available at: [Link]

-

Bence, M., et al. (2021). Synthesis and evaluation of antioxidant properties of 2-substituted quinazolin-4(3H)-ones. Europe PMC. Available at: [Link]

-

Antioxidant activity and docking studies of the synthesized quinazolinone derivatives. ResearchGate. Available at: [Link]

-

Structure-activity relationship studies of quinazolinone alkaloids 1–12... ResearchGate. Available at: [Link]

-

Kumar, P., et al. (2022). Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. RGUHS Journal of Pharmaceutical Sciences. Available at: [Link]

-

Wang, X., et al. (2018). Phosphatase CDC25B Inhibitors Produced by Basic Alumina-Supported One-Pot Gram-Scale Synthesis of Fluorinated 2-Alkylthio-4-aminoquinazolines. ACS Omega, 3(4), 4281-4289. Available at: [Link]

-

Abbas, A.A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(48), 35327-35367. Available at: [Link]

-

Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4743. Available at: [Link]

-

Nenajdenko, V.G. (Ed.). (2022). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons. Available at: [Link]

-

Fluorine in heterocyclic chemistry. ResearchGate. Available at: [Link]

-

Inagaki, M., et al. (2003). Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Bioorganic & Medicinal Chemistry, 11(4), 609-616. Available at: [Link]

-

Bence, M., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. PubMed. Available at: [Link]

-

Pal, S., & Kumar, G. (2024). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]

-

Oprean, C., et al. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules, 29(16), 3749. Available at: [Link]

-

Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry, 30(58), e202402330. Available at: [Link]

-

Loizzo, M.R., et al. (2018). Flavonoids and the Structure-Antioxidant Activity Relationship. Journal of Pharmacognosy & Natural Products. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]

- 3. In Vitro and In Vivo Antioxidant Property of Novel 2-Phenyl Quinazoline-4(3h)-One Derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 8. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. mdpi.com [mdpi.com]

- 11. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]

- 12. Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]

- 13. Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one: Synthesis and In Vitro Activities Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability Studies of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of the novel therapeutic candidate, 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Aimed at researchers, scientists, and drug development professionals, this document delves into the causal relationships behind experimental design, offering field-proven insights into best practices. It outlines detailed, step-by-step protocols for kinetic and thermodynamic solubility assessment, as well as a complete workflow for forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions, in alignment with International Council for Harmonisation (ICH) guidelines. The guide emphasizes the development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) and provides illustrative data, visualizations, and a curated list of authoritative references to support the described methodologies.

Introduction: The Quinazolinone Scaffold and the Importance of Early Physicochemical Characterization

The quinazolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The specific derivative, this compound, incorporates a fluorine atom, a common modification to enhance metabolic stability and binding affinity, and a thioxo group, which can modulate the electronic properties and biological activity of the molecule.

The journey of a promising new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Insufficient aqueous solubility can severely limit oral bioavailability, while chemical instability can compromise the safety, efficacy, and shelf-life of the final drug product.[3] Therefore, a thorough and early characterization of the solubility and stability profile of a drug candidate is not merely a regulatory requirement but a cornerstone of a successful drug development program.

This guide provides the scientific and methodological framework to conduct these critical investigations for this compound.

Compound Profile: this compound

-

Molecular Formula: C₁₄H₉FN₂OS

-

Molecular Weight: 272.30 g/mol

-

Structure:

(Illustrative Image) -

Predicted Physicochemical Properties:

-

pKa: ~7.5 (weakly acidic, attributable to the N-H proton) and ~1.0 (weakly basic, attributable to the quinazolinone nitrogens). The acidic proton is the most relevant for solubility in physiological pH ranges.

-

logP: ~3.5 (indicative of low aqueous solubility).

-

Solubility Assessment: A Two-Tiered Approach

A comprehensive understanding of a compound's solubility requires distinguishing between its kinetic and thermodynamic limits, as both have significant implications for drug discovery and development.[4] Kinetic solubility is relevant for high-throughput screening and early in vitro assays, while thermodynamic solubility represents the true equilibrium state and is crucial for formulation development.[4][5]

Tier 1: Kinetic Solubility Determination (Shake-Flask Method)

Kinetic solubility measures the concentration of a compound in an aqueous buffer after a short incubation period, starting from a high-concentration DMSO stock solution.[6] This mimics the conditions of many in vitro biological assays.

Protocol 2.1.1: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Sample Preparation: In duplicate, add 2 µL of the 10 mM DMSO stock solution to 98 µL of phosphate-buffered saline (PBS, pH 7.4) in a 96-well microplate. This results in a final concentration of 200 µM with 2% DMSO.

-

Equilibration: Seal the plate and shake at 300 rpm for 2 hours at room temperature (25°C).

-

Precipitate Removal: Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitated compound.

-

Quantification: Carefully transfer 50 µL of the supernatant to a UV-transparent 96-well plate. Determine the concentration of the dissolved compound using a validated HPLC-UV method (as described in Section 4.0).

-

Data Analysis: The kinetic solubility is reported as the mean concentration (in µM and µg/mL) from the duplicate wells.

Tier 2: Thermodynamic Solubility Determination

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[1] It is determined by equilibrating an excess of the solid compound over a longer period.

Protocol 2.2.1: Thermodynamic Solubility Assay

-

Sample Preparation: Add an excess amount of solid this compound (approx. 1 mg) to 1 mL of selected buffers (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate) in glass vials.

-

Equilibration: Tightly cap the vials and place them in a shaker incubator at 25°C and 200 rpm for 24 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand for 30 minutes. Filter the suspensions through a 0.45 µm PVDF syringe filter to remove undissolved solid. Discard the first 200 µL of the filtrate to avoid adsorption effects.

-

Quantification: Dilute the clear filtrate with the mobile phase and quantify the concentration using the validated HPLC-UV method (Section 4.0).

-

pH Measurement: Measure the final pH of the saturated solution.

-

Data Analysis: Report the thermodynamic solubility as the average of at least three replicates for each pH condition.

Illustrative Solubility Data

Table 1: Solubility Profile of this compound

| Assay Type | Medium (Buffer) | pH | Incubation Time | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS | 7.4 | 2 hours | 15.8 | 58.0 |

| Thermodynamic | HCl Buffer | 1.2 | 24 hours | 8.2 | 30.1 |

| Thermodynamic | Acetate Buffer | 4.5 | 24 hours | 9.5 | 34.9 |

| Thermodynamic | Phosphate Buffer | 6.8 | 24 hours | 12.1 | 44.4 |

Note: The data presented in this table is for illustrative purposes only.

The low solubility, as indicated by the predicted logP and illustrative data, confirms that this compound will likely require formulation strategies to enhance its bioavailability.

Stability Profiling and Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[3][7] The primary objectives are:

-

To identify potential degradation products.

-

To elucidate degradation pathways.

-

To develop and validate a stability-indicating analytical method that can resolve the drug from its degradants.

The following studies are designed in accordance with ICH Q1A(R2) guidelines.[8]

Experimental Workflow for Stability Studies

The logical flow of stability testing is crucial for efficient and comprehensive data generation.

Caption: Workflow for forced degradation studies.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for pharmaceuticals.[9] Testing is performed at acidic, neutral, and basic pH to cover a wide range of potential conditions.

Protocol 3.2.1: Acid and Base Hydrolysis

-

Acidic Condition: Add 1 mL of a 1 mg/mL stock solution of the compound (in acetonitrile) to 9 mL of 0.1 M HCl in a sealed vial. Place the vial in a water bath at 60°C.

-

Basic Condition: Add 1 mL of a 1 mg/mL stock solution to 9 mL of 0.1 M NaOH. Keep at room temperature (25°C) due to the expected higher lability of the quinazolinone ring under basic conditions.[10]

-

Sampling: Withdraw aliquots at predefined time points (e.g., 0, 2, 6, 24, and 48 hours).

-

Quenching: Immediately neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl.

-

Analysis: Analyze all samples by HPLC-UV (Section 4.0).

Oxidative Stability

The thioxo (C=S) group is a potential site for oxidation, which could be converted to a sulfoxide (C=S=O) or sulfone (C=SO₂).[3][9]

Protocol 3.3.1: Oxidative Degradation

-

Reaction Setup: Add 1 mL of a 1 mg/mL stock solution to 9 mL of 3% hydrogen peroxide (H₂O₂) in a sealed vial, protected from light.

-

Incubation: Keep the reaction at room temperature (25°C).

-

Sampling and Analysis: Withdraw aliquots at specified intervals and analyze directly by HPLC-UV.

Photostability

Photostability testing evaluates the effect of light exposure on the drug substance, as mandated by ICH Q1B.[7]

Protocol 3.4.1: Photostability Testing

-

Sample Preparation: Place a thin layer (approx. 1-2 mm) of the solid compound in a chemically inert, transparent container. Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.

-

Exposure: Expose the samples in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[7]

-

Analysis: After exposure, dissolve the samples in a suitable solvent and analyze by HPLC-UV, comparing the chromatograms of the exposed sample and the dark control.

Thermal Stability

Thermal stress testing assesses the stability of the compound at elevated temperatures.

Protocol 3.5.1: Thermal Degradation

-

Sample Preparation: Place the solid compound in a sealed glass vial.

-

Incubation: Store the vial in a calibrated oven at 80°C.

-

Sampling and Analysis: At specified time points, remove the vial, allow it to cool to room temperature, dissolve the contents, and analyze by HPLC-UV.

Illustrative Stability Data and Potential Degradation Pathway

Table 2: Summary of Forced Degradation Results for this compound

| Stress Condition | Time | % Assay of Parent Compound | % Total Degradation | Major Degradant RRT |

| 0.1 M HCl (60°C) | 48h | 88.5% | 11.5% | 0.78 |

| 0.1 M NaOH (RT) | 24h | 82.1% | 17.9% | 0.65 |

| 3% H₂O₂ (RT) | 24h | 91.3% | 8.7% | 0.91 |

| Thermal (80°C) | 7 days | 98.2% | 1.8% | N/A |

| Photolytic (ICH Q1B) | - | 96.5% | 3.5% | 1.15 |

Note: Data is illustrative. RRT = Relative Retention Time.

Plausible Degradation Pathway: Based on the known chemistry of the quinazolinone ring and thioxo group, the following degradation pathways are plausible:

-

Base-catalyzed Hydrolysis: The lactam bond in the quinazolinone ring is susceptible to cleavage under basic conditions, leading to the ring-opened product, N-(2-carbamoylphenyl)-N-(4-fluorophenyl)formamide.[7][10]

-

Oxidation: The thioxo group can be oxidized by H₂O₂ to the corresponding sulfoxide, forming 3-(4-fluorophenyl)-2-sulfinyl-2,3-dihydroquinazolin-4(1H)-one.

Development of a Stability-Indicating HPLC-UV Method

A robust, stability-indicating analytical method is essential to accurately quantify the parent compound and separate it from all process impurities and degradation products.

Chromatographic Conditions

Based on the hydrophobic nature of the compound (predicted logP ~3.5), a reversed-phase HPLC method is appropriate.

Table 3: Recommended HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for hydrophobic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for weakly acidic/basic compounds. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 50% B to 90% B over 15 min | To ensure elution of the parent compound and separation of potential degradants with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | For reproducible retention times. |

| Injection Vol. | 10 µL | |

| UV Detection | 254 nm and 310 nm | Quinazolinone systems typically have strong absorbance in these regions. |

Method Validation

The method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability. This includes assessing specificity (using forced degradation samples), linearity, range, accuracy, precision, and robustness.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically grounded approach to characterizing the solubility and stability of this compound. The illustrative data suggest that the compound is a poorly soluble molecule with potential liabilities to hydrolytic and oxidative degradation.

The insights gained from these studies are invaluable. The low solubility highlights the need for enabling formulation strategies, such as amorphous solid dispersions or particle size reduction. The stability profile informs on required manufacturing controls, appropriate packaging, and recommended storage conditions. The identification of major degradants allows for their synthesis, characterization, and toxicological assessment.

By adhering to the principles and protocols detailed herein, drug development teams can build a robust physicochemical data package, de-risk their programs, and make informed decisions to advance promising candidates like this compound towards clinical evaluation.

References

-

ICH Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. [Link]

-

Forced Degradation Studies: A critical lens into pharmaceutical stability. Sharp. [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-mts.com. [Link]

-

Hydrolytic Opening of the Quinazoline Ring in 3-Furfuryl-4-oxo- 3,4-dihydroquinazoline Derivatives. ResearchGate. [Link]

-

The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. PubMed. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. MDPI. [Link]

-

Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. MDPI. [Link]

-

Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). ResearchGate. [Link]

-

Oxidation of Heterocyclic Compounds. Scribd. [Link]

-

3-(4-Chlorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4(3H)-quinazolinone. PubChem. [Link]

-

Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). National Library of Medicine. [Link]

-

LC profile of 2-(4-fluorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one (4m). ResearchGate. [Link]

-

Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. [Link]

-

3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. MDPI. [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

-

Investigating Biological Activity Spectrum for Novel Styrylquinazoline Analogues. PMC. [Link]

-

Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. PubMed. [Link]

-

Compound 3-(4-fluorophenyl)-2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one. National Center for Advancing Translational Sciences. [Link]

-

3-(4-Methylphenyl)-2-(1-phenylethyl)-1,2-dihydroquinazolin-4-one. PubChem. [Link]

-

A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. [Link]

-

In-vitro Thermodynamic Solubility. Protocols.io. [Link]

-

Methods for substitution of the thioxo group with the oxo group in imidazolidine-2-thione derivatives. ResearchGate. [Link]

-

The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. MDPI. [Link]

-

Synthetic route for 2-thioxo-benzo[g]quinazolines (1–28). ResearchGate. [Link]

-

STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN- 4-ONES AND –TIONS. Zenodo. [Link]

-

A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

-

Synthesis and oxidation of some azole-containing thioethers. Beilstein Journals. [Link]

-

Hydrolytic degradation Hydrolytic investigations in acidic and basic. ResearchGate. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

In vitro solubility assays in drug discovery. PubMed. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

UV-Visible spectra of selected quinazoline derivatives in acetonitrile. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents [mdpi.com]

- 6. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Synthesis and oxidation of some azole-containing thioethers [beilstein-journals.org]

- 9. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: A Detailed Protocol for Researchers

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds.[1][2] These nitrogen-containing heterocyclic molecules are prevalent in a wide array of natural alkaloids and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3] The specific derivative, 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, incorporates a thione group at the 2-position and a fluorophenyl substituent at the 3-position. These modifications are of significant interest as they can modulate the compound's biological activity, metabolic stability, and pharmacokinetic profile. This document provides a comprehensive, step-by-step protocol for the synthesis of this target compound, grounded in established chemical principles and supported by authoritative literature.

Overall Synthetic Strategy

The synthesis of this compound is most efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4-fluorophenyl isothiocyanate, from 4-fluoroaniline. The subsequent step is the cyclocondensation of this isothiocyanate with anthranilic acid to yield the final product. This approach is favored for its reliability and the commercial availability of the starting materials.

Figure 1: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Formula | Purity | Supplier |

| 4-Fluoroaniline | C₆H₆FN | ≥99% | Sigma-Aldrich |

| Carbon Disulfide | CS₂ | ≥99.9% | Fisher Scientific |

| Triethylamine | (C₂H₅)₃N | ≥99.5% | Acros Organics |

| p-Toluenesulfonyl chloride | CH₃C₆H₄SO₂Cl | ≥98% | Alfa Aesar |

| Dichloromethane | CH₂Cl₂ | ACS Grade | VWR Chemicals |

| Anthranilic Acid | C₇H₇NO₂ | 99% | Sigma-Aldrich |

| Glacial Acetic Acid | CH₃COOH | ACS Grade | J.T. Baker |

| Ethanol | C₂H₅OH | 95% | Decon Labs |

| Hexane | C₆H₁₄ | ACS Grade | EMD Millipore |

| Ethyl Acetate | C₄H₈O₂ | ACS Grade | Pharmco-Aaper |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Melting point apparatus

-

NMR spectrometer (¹H and ¹³C NMR)

-

FT-IR spectrometer

Experimental Protocol

Part 1: Synthesis of 4-Fluorophenyl isothiocyanate

This procedure is adapted from a general protocol for the synthesis of isothiocyanates from primary amines.[4] The reaction proceeds via the in-situ formation of a dithiocarbamate salt, which is then decomposed to the isothiocyanate using tosyl chloride.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroaniline (10.0 g, 90.0 mmol) in dichloromethane (100 mL).

-

Formation of Dithiocarbamate Salt: Cool the solution in an ice bath to 0-5 °C. Add triethylamine (27.3 g, 37.6 mL, 270 mmol) to the solution, followed by the dropwise addition of carbon disulfide (8.2 g, 6.5 mL, 108 mmol) over 15 minutes. Stir the reaction mixture at 0-5 °C for 30 minutes. The formation of the triethylammonium dithiocarbamate salt will be observed.

-

Decomposition to Isothiocyanate: To the stirred suspension, add a solution of p-toluenesulfonyl chloride (18.8 g, 99.0 mmol) in dichloromethane (50 mL) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion and Work-up: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.

-